1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone typically involves multi-step reactions. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This method is favored for its versatility and robustness.
Another approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . This method can be optimized by using non-nucleophilic alcoholic solvents like tert-butanol to increase yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using hydrogenation with catalysts like Pd/C.
Substitution: The imidazo[1,2-a]pyridine core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Basic conditions with solvents like tert-butanol.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices and sensors.
Biological Research: It is used in studies related to enzyme inhibition and molecular targeting.
Mechanism of Action
The mechanism of action of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Rab geranylgeranyl transferase, disrupting Rab11A prenylation in human cells . This inhibition can lead to various biological effects, including anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, shares the imidazo[1,2-a]pyridine core.
Alpidem: Another imidazo[1,2-a]pyridine derivative used for its anxiolytic properties.
Uniqueness
1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing novel therapeutic agents and materials.
Properties
IUPAC Name |
1-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10(19)15-14(16-13-7-2-3-8-17(13)15)11-5-4-6-12(9-11)18(20)21/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYUUPHGLFVEDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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